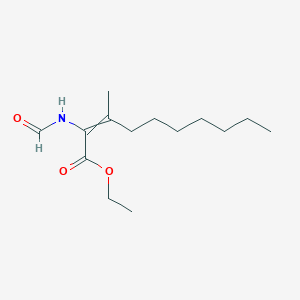
Ethyl 2-formamido-3-methyldec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-formamido-3-methyldec-2-enoate is an organic compound with the molecular formula C13H23NO3. It is a derivative of decenoic acid and contains both an ester and a formamide functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-formamido-3-methyldec-2-enoate can be synthesized through a multi-step process involving the esterification of 2-formamido-3-methyldec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formamido-3-methyldec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or formamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted amides or esters.
Scientific Research Applications
Ethyl 2-formamido-3-methyldec-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-formamido-3-methyldec-2-enoate exerts its effects involves interactions with specific molecular targets. The ester and formamide groups can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations that produce active metabolites.
Comparison with Similar Compounds
Ethyl 2-formamido-3-methyldec-2-enoate can be compared with other similar compounds such as:
Ethyl 2-cyano-3-methyldec-2-enoate: Similar structure but contains a cyano group instead of a formamide group.
Ethyl 2-hydroxy-3-methyldec-2-enoate: Contains a hydroxy group instead of a formamide group.
Ethyl 2-amino-3-methyldec-2-enoate: Contains an amino group instead of a formamide group.
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the presence of different functional groups.
Properties
CAS No. |
403826-17-5 |
|---|---|
Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
ethyl 2-formamido-3-methyldec-2-enoate |
InChI |
InChI=1S/C14H25NO3/c1-4-6-7-8-9-10-12(3)13(15-11-16)14(17)18-5-2/h11H,4-10H2,1-3H3,(H,15,16) |
InChI Key |
QDHJTPKHWKBWOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=C(C(=O)OCC)NC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



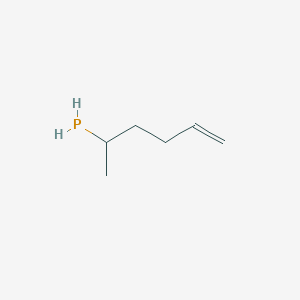
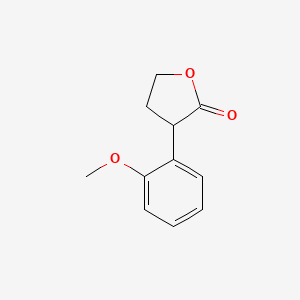
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)

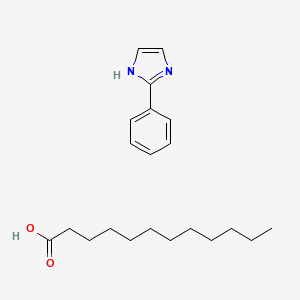
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
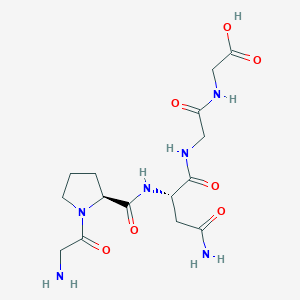

![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)


